3-(2-Pyridyl)acrylic acid

Descripción general

Descripción

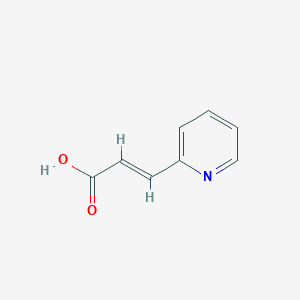

3-(2-Pyridyl)acrylic acid is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of a pyridine ring attached to an acrylic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)acrylic acid typically involves the reaction of 2-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product after subsequent decarboxylation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic route. Optimization of reaction conditions, such as temperature control and solvent recycling, is crucial for industrial scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Pyridyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.

Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products:

Oxidation: Pyridine-2-carboxylic acid.

Reduction: 3-(2-Pyridyl)propionic acid.

Substitution: Various substituted pyridylacrylic acids depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-(2-Pyridyl)acrylic acid finds applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-Pyridyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in Michael addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparación Con Compuestos Similares

- 3-(3-Pyridyl)acrylic acid

- 3-(4-Pyridyl)acrylic acid

- 2-Pyridinecarboxaldehyde

Comparison: 3-(2-Pyridyl)acrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for specific applications.

Actividad Biológica

3-(2-Pyridyl)acrylic acid, with the molecular formula C₈H₇NO₂, is an organic compound featuring a pyridine ring substituted at the 2-position with an acrylic acid moiety. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : Enhances interaction with biological targets.

- Acrylic Acid Moiety : Provides reactivity through its double bond.

These features contribute to its unique biological profile and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Case Study : In a study evaluating its antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating effective inhibition of bacterial growth.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Research Findings : In cell culture studies, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

- Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : Its ability to bind to various receptors can alter cellular responses.

- Gene Expression Modulation : It influences gene expression related to inflammation and cancer progression.

Dosage Effects and Toxicity

While promising results have been obtained regarding its biological activities, the dosage effects of this compound have not been extensively studied. Current data suggest that higher doses may lead to toxicity, emphasizing the need for further research on safe dosage ranges.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Pyridinecarboxylic Acid | Contains a carboxylic group on pyridine | Antimicrobial properties |

| 4-(2-Pyridyl)butanoic Acid | Longer carbon chain with a pyridine ring | Neuroprotective effects |

| 3-(4-Pyridyl)acrylic Acid | Similar acrylic structure but different ring position | Anticancer activity |

Propiedades

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9, 54495-51-1 | |

| Record name | 2-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 3-(2-Pyridyl)acrylic acid in materials science?

A1: this compound (2-PA) acts as a versatile ligand in coordination polymers due to its carboxylate and pyridine functional groups. One application involves synthesizing cross-linked copolymers of the 2-PA–copper(II) complex within supercritical carbon dioxide (scCO2) for catalyzing benzyl alcohol oxidation. [] This method utilizes 2-PA's ability to coordinate with copper ions through its nitrogen and oxygen atoms, facilitating the creation of catalytically active polymer-metal complexes. []

Q2: How does the crystal structure of this compound influence its photoreactivity?

A2: While inherently photoinert, 2-PA can be rendered photoreactive through salt formation with acids like HCl, CF3CO2H, and H2SO4. [] These salts undergo head-to-tail (HT) photodimerization, yielding 2,4-bis(2′-pyridyl)-cyclobutane-1,3-dicarboxylic acid (HT-rctt-2,2′-BPCD). [] This change in photoreactivity is attributed to the altered crystal packing induced by salt formation, demonstrating the impact of solid-state organization on the compound's photochemical behavior. []

Q3: Can you describe a specific example of how this compound is used in the synthesis of metallamacrocycles?

A3: Researchers synthesized tetranuclear rhodium and iridium macrocycles using 2-PA as a bridging ligand. [] Specifically, [(CpRh)4(2-PA)2(pyrazine)2][OTf]2 and [(CpIr)4(2-PA)2(pyrazine)2] were obtained through double-site C-H activation. [] This example highlights the utility of 2-PA in constructing complex metal-organic architectures via C-H activation strategies.

Q4: Are there any known instances of this compound undergoing disproportionation reactions?

A4: Yes, during the Perkin reaction of 2-pyridinecarbaldehyde, this compound can undergo a disproportionation reaction. [] While the specific details of this reaction are not elaborated upon in the provided abstract, this finding suggests a potential limitation or side reaction to consider when utilizing 2-PA in synthetic transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.